1-[2-(3,4-dichlorophenoxy)ethyl]piperidine oxalate
Overview
Description
1-[2-(3,4-dichlorophenoxy)ethyl]piperidine oxalate is a useful research compound. Its molecular formula is C15H19Cl2NO5 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0640281 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Response in Aquatic Organisms
Research on the antioxidant response of aquatic organisms to exposure to 2,4-dichlorophenol (2,4-DCP) explored hepatic antioxidant responses in fish. This study found that certain antioxidant enzymes were induced significantly compared to control groups, suggesting that compounds with chlorophenoxy groups might affect aquatic ecosystems' oxidative stress responses (Zhang et al., 2004).
Synthesis and Molecular Modeling
Another study focused on the synthesis and molecular modeling of etoxadrol, a potent phencyclidine-like agonist, to understand its high affinity for the phencyclidine binding site. This research provides insights into the synthesis and structural analysis of complex molecules, which could be relevant for designing compounds with specific binding affinities (Thurkauf et al., 1988).
Structural and Thermal Studies
A study on the title compound involving dichloro-benzenesulfonyl-piperidin-4-yl and difluoro-phenyl groups highlighted the importance of structural and thermal analyses in understanding the stability and interactions of chemical compounds. Such studies are crucial for developing materials with desired physical and chemical properties (Karthik et al., 2021).
Hepatocellular Carcinogenesis
Research on hypolipidaemic hepatic peroxisome proliferators, including chlorophenoxy compounds, indicated their potential role as a novel class of chemical carcinogens. This study highlights the importance of evaluating the long-term effects of chemical compounds on liver health (Reddy et al., 1980).
Photo-Fenton Degradation of Herbicides
A study on the photo-Fenton degradation of the herbicide 2,4-D at neutral pH conditions suggested the potential environmental applications of chemical compounds in water treatment processes. Understanding the degradation pathways can help in designing more efficient methods for removing pollutants (Conte et al., 2016).
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.C2H2O4/c14-12-5-4-11(10-13(12)15)17-9-8-16-6-2-1-3-7-16;3-1(4)2(5)6/h4-5,10H,1-3,6-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSYNGLZIGWUGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.